molecular formula C10H9NO B6280125 rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one, cis CAS No. 874292-63-4

rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one, cis

Cat. No.: B6280125
CAS No.: 874292-63-4
M. Wt: 159.2
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Description

rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one, cis: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one, cis typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from an indene derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one, cis exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways.

Comparison with Similar Compounds

  • rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis
  • rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-one

Uniqueness: rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one, cis is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

CAS No.

874292-63-4

Molecular Formula

C10H9NO

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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